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Introduction

The [-galactosidase assay is a widely used reporter gene assay in molecular biology,
particularly in the context of yeast-based systems such as the yeast two-hybrid (Y2H) system.
[1][2][3] The lacZ gene from Escherichia coli, encoding the enzyme [3-galactosidase, serves as
a robust reporter. The enzyme's activity can be readily quantified by monitoring the cleavage of
a chromogenic substrate, o-nitrophenyl-3-D-galactopyranoside (ONPG).[1][4][5][6] This
application note provides a detailed protocol for the quantitative determination of (3-
galactosidase activity in yeast cells, a critical step for validating protein-protein interactions and
studying gene expression.

Principle of the Assay

The assay quantifies the enzymatic activity of B-galactosidase. This enzyme hydrolyzes the
colorless substrate ONPG into galactose and o-nitrophenol.[1][4][5][6] The product, o-
nitrophenol, has a distinct yellow color in alkaline solutions, and its absorbance can be
measured spectrophotometrically at 420 nm.[1][7][8] The amount of o-nitrophenol produced is
directly proportional to the (3-galactosidase activity, which in turn reflects the expression level of
the lacZ reporter gene.

In systems like the Y2H, the interaction between two proteins of interest reconstitutes a
functional transcription factor, leading to the expression of a reporter gene, often lacZ.[1][2][3]
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Therefore, the quantitative measurement of 3-galactosidase activity provides a reliable
measure of the strength of the protein-protein interaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying principle of the yeast two-hybrid system leading
to B-galactosidase production and the general workflow of the quantitative ONPG assay.
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Caption: Yeast two-hybrid system principle.
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Caption: Quantitative ONPG assay workflow.
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Experimental Protocols

Two primary methods are commonly employed for the quantitative 3-galactosidase assay in
yeast: the permeabilized cell method and the crude extract method. The former is faster and
suitable for screening a large number of samples, while the latter is more rigorous and ideal
when comparing samples from different growth conditions.

Materials and Reagents

e Yeast Cultures: Grown in appropriate selective media to mid-log phase (ODeoo of 0.5-0.8).
» Z-Buffer (pH 7.0):

60 mM Naz2HPO4-7H20

o

40 mM NaH2POa4-H20

[¢]

10 mM KCI

[¢]

[e]

1 mM MgSOa4-7H20

o

Optional: 50 mM [-mercaptoethanol (add fresh before use).

e ONPG Solution: 4 mg/mL in Z-buffer.

e Sodium Carbonate (NazCOs): 1 M solution.

e Chloroform

¢ 0.1% (w/v) Sodium Dodecyl Sulfate (SDS)

o Breaking Buffer (for crude extract method):

o 100 mM Tris-HCI (pH 8.0)

o 10% (v/v) Glycerol

o 1mMDTT

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b7788450?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7788450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Protease inhibitors

e Glass Beads (0.5 mm diameter, acid-washed)

e Spectrophotometer or Plate Reader

Method 1: Permeabilized Cell Assay

This method is rapid and well-suited for high-throughput screening.

o Cell Culture: Grow yeast strains overnight in 5 mL of appropriate selective medium at 30°C
with shaking.

e ODeoo Measurement: In the morning, measure the optical density at 600 nm (ODeoo) of the
cultures. Use cultures in the mid-log phase of growth (ODeoo = 0.5-0.8).

e Cell Harvest: Transfer 1 mL of each culture to a microcentrifuge tube. Centrifuge at 13,000
rpm for 1 minute to pellet the cells. Discard the supernatant.

o Cell Resuspension: Resuspend the cell pellet in 1 mL of Z-buffer.
o Permeabilization:
o Add 100 pL of chloroform and 50 pL of 0.1% SDS to the cell suspension.
o Vortex vigorously for 15-20 seconds to permeabilize the cells.
e Pre-incubation: Incubate the tubes at 28°C for 5 minutes.
e Enzymatic Reaction:
o Add 200 pL of ONPG solution (4 mg/mL in Z-buffer) to each tube and start a timer.
o Incubate at 28°C until a faint yellow color develops (typically 5-60 minutes).

» Stop Reaction: Stop the reaction by adding 500 pL of 1 M Na=COs. Record the exact
reaction time.

o Clarification: Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet cell debris.
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o Absorbance Measurement: Carefully transfer the supernatant to a new cuvette or a 96-well
plate and measure the absorbance at 420 nm (ODazo).

o Calculation: Calculate the 3-galactosidase activity in Miller units using the formula provided
in the "Data Analysis" section.

Method 2: Crude Extract Assay

This method is more quantitative as it normalizes (3-galactosidase activity to the total protein
concentration.

o Cell Culture and Harvest: Grow a 10 mL yeast culture to an ODeoo of 0.8-1.0. Harvest the
cells by centrifugation at 5,000 x g for 5 minutes at 4°C.

o Washing: Wash the cell pellet with 10 mL of ice-cold sterile water and centrifuge again.
e Cell Lysis:

o Resuspend the cell pellet in 250 pL of ice-cold breaking buffer.

o Add an equal volume of acid-washed glass beads.

o Vortex vigorously for 30-second intervals, with 30-second cooling periods on ice, for a total
of 5-6 cycles.

 Clarification: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the cell debris and
glass beads.

o Protein Quantification: Transfer the supernatant (crude extract) to a new tube. Determine the
total protein concentration of the extract using a standard method (e.g., Bradford assay).

e Enzymatic Reaction:
o In a new microcentrifuge tube, add 10-100 pL of the crude extract.
o Add Z-buffer to a total volume of 1 mL.

o Pre-incubate at 28°C for 5 minutes.
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o Start the reaction by adding 200 puL of ONPG solution and start a timer.

o Incubate at 28°C until a pale yellow color develops.

o Stop Reaction: Stop the reaction by adding 500 pL of 1 M Na2COs. Record the exact
reaction time.

¢ Absorbance Measurement: Measure the ODa420 of the reaction mixture.

» Calculation: Calculate the [3-galactosidase activity and normalize it to the protein
concentration.

Data Presentation and Analysis

The activity of B-galactosidase is typically expressed in Miller units.
Formula for Miller Units (Permeabilized Cell Method):

Units = (1000 * ODaz20) / (t * V * ODs00)

Where:

ODa20: Absorbance of the reaction product (o-nitrophenol).

ODesoo: Cell density of the culture.

t: Reaction time in minutes.

V: Volume of the culture used in the assay in mL.

Formula for Miller Units (Crude Extract Method):

Units = (1000 * ODaz0) / (t* V * P)

Where:

o ODa20: Absorbance of the reaction product (o-nitrophenol).

e t: Reaction time in minutes.
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e V: Volume of the cell extract used in the assay in mL.

e P: Protein concentration of the cell extract in mg/mL.

Sample Data Tables

Table 1: B-Galactosidase Activity from Permeabilized Cells

Reaction Time

Sample ODsoo . ODa20 Miller Units
(min)
Negative Control  0.75 60 0.050 1.1
Weak Interaction  0.78 45 0.250 7.2
Strong
] 0.80 10 0.650 81.3
Interaction

Experimental
Drug A

0.79 45 0.120 3.4

Experimental
Drug B

0.76 10 0.580 76.3

Table 2: B-Galactosidase Activity from Crude Extracts
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Specific
Protein Conc. Reaction Time Activity
Sample . ODa20 .
(mg/mL) (min) (Units/mg
protein)
Negative Control 2.5 60 0.045 0.3
Weak Interaction 2.7 40 0.280 2.6
Strong
) 2.6 8 0.720 34.6
Interaction
Experimental
2.8 40 0.150 1.3
Drug A
Experimental
25 8 0.690 34.5
Drug B
Troubleshooting
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Issue

Possible Cause

Suggested Solution

No or very low activity

- Plasmid loss- Poor
transfection/transformation-
Inactive enzyme- Incorrect
incubation temperature- No
ONPG added

- Grow yeast in selective
media to ensure plasmid
retention.- Verify
transformation efficiency.- Use
a positive control.- Ensure
incubation is at the optimal
temperature (28-37°C).[7]-
Double-check reagent
addition.[7]

High background in negative

control

- Endogenous B-galactosidase
activity- Contamination of

cultures

- Use a yeast strain with no
endogenous B-galactosidase
activity.- Ensure aseptic

techniques are followed.

Inconsistent results between

replicates

- Inaccurate pipetting- Variation
in cell density- Inconsistent

reaction times

- Use calibrated pipettes.-
Ensure cultures are well-mixed
before taking aliquots.- Stop all
reactions at precisely the

recorded time.

Color develops too quickly

- Very high enzyme activity

- Reduce the reaction time.-
Dilute the cell culture or crude

extract.

Color develops too slowly

- Low enzyme activity

- Increase the reaction time.-
Use a more concentrated cell

suspension or crude extract.

Conclusion

The quantitative [3-galactosidase assay using ONPG is a reliable and versatile method for

measuring gene expression in yeast. By following the detailed protocols and data analysis

guidelines presented in this application note, researchers can obtain accurate and reproducible

results for a wide range of applications, from fundamental research to drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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